6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
Description
6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a benzofuran core linked to a 4-oxo-4H-chromene scaffold via a carboxamide bridge. The benzofuran moiety is substituted with a 4-methylphenyl carbamoyl group at position 2, while the chromene ring is substituted with a methyl group at position 6 and a ketone at position 3.
Properties
Molecular Formula |
C27H20N2O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6-methyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O5/c1-15-7-10-17(11-8-15)28-27(32)25-24(18-5-3-4-6-21(18)34-25)29-26(31)23-14-20(30)19-13-16(2)9-12-22(19)33-23/h3-14H,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
RHXNTMMKCDYRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 2-amino-3-(4-methylphenyl)benzofuran under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects and physicochemical properties. Below is a detailed comparison with two closely related compounds from the literature.
Structural and Molecular Comparison
Table 1: Molecular Data for Comparative Analysis
Key Observations:
Substituent Effects: The target compound features a 4-methylphenyl carbamoyl group, which reduces electron-donating effects compared to the 4-methoxyphenyl group in the analog from . This substitution may influence solubility and receptor binding affinity due to differences in polarity and steric bulk .
Scaffold Variations: The compound replaces the benzofuran-carbamoyl motif with a thiazolidinone ring and furan-2-carboxamide, drastically altering its conformational flexibility and hydrogen-bonding capacity. This structural divergence likely impacts its pharmacokinetic profile compared to the target compound .
Thermodynamic and Electronic Properties
- Lipophilicity: The target compound’s logP is estimated to be lower than the 6,7-dimethyl chromene analog () but higher than the thiazolidinone-containing compound (), based on substituent contributions.
- Electron Density : The 4-oxo group in the chromene scaffold creates an electron-deficient region, which may enhance interactions with nucleophilic residues in biological targets. This feature is conserved across all three compounds but modulated by adjacent substituents.
Biological Activity
6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide, commonly referred to by its chemical name or CAS number 873681-69-7, is a synthetic compound that belongs to the class of chromone derivatives. Its molecular formula is C27H20N2O5, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
1. Anticancer Properties
Research indicates that chromone derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For instance, a related study highlighted the cytotoxic effects of chromone-based compounds on cancer cell lines, demonstrating their potential as therapeutic agents against malignancies .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases and inflammation:
- Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been reported, which is crucial for the treatment of Alzheimer's disease. For example, certain derivatives showed IC50 values indicating moderate inhibition against these enzymes .
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX-2 and LOX enzymes, which are implicated in inflammatory processes and various cancers .
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds in the same class have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Methyl groups | Enhance lipophilicity and enzyme binding affinity |
| Benzofuran moiety | Contributes to anticancer and anti-inflammatory activities |
| Carboxamide group | Essential for enzyme inhibition |
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of several chromone derivatives on MCF-7 cells, demonstrating that modifications in the structure significantly influenced their potency. The presence of specific substituents was linked to enhanced cytotoxicity .
- Enzyme Inhibition Studies : Research focusing on the inhibition of cholinesterases revealed that certain derivatives exhibited dual inhibitory effects against AChE and BChE with varying degrees of potency. These findings suggest that structural modifications can optimize enzyme inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
